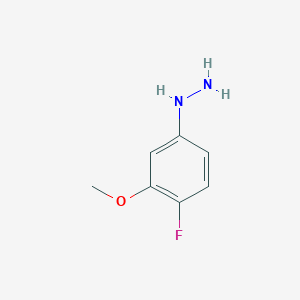

(4-Fluoro-3-methoxyphenyl)hydrazine

描述

Significance of Hydrazine (B178648) Moieties in Contemporary Organic Chemistry

Hydrazine and its derivatives are fundamental reagents in organic synthesis, serving as precursors to a wide array of functional groups and molecular frameworks. researchgate.net The hydrazine group, with its two nucleophilic nitrogen atoms, is highly reactive and participates in numerous chemical transformations. researchgate.net One of the most notable applications of hydrazines is in the synthesis of hydrazones, which are formed through the condensation reaction with aldehydes and ketones. numberanalytics.comwikipedia.org These hydrazones are not merely stable intermediates but are also pivotal in powerful carbon-carbon and carbon-heteroatom bond-forming reactions. numberanalytics.comwikipedia.org

Hydrazines are instrumental in the construction of various heterocyclic systems, such as pyrazoles and indoles, which are prevalent in many biologically active compounds. researchgate.netnumberanalytics.com For instance, the Fischer indole (B1671886) synthesis, a cornerstone of heterocyclic chemistry, utilizes arylhydrazines to produce the indole nucleus, a common scaffold in pharmaceuticals. byjus.com Beyond their role in synthesis, hydrazines and their derivatives have found applications as pharmaceuticals, agrochemicals, and even rocket fuels. researchgate.netwikipedia.org

Role of Fluorine and Methoxy (B1213986) Substituents in Aromatic Scaffolds

The incorporation of fluorine atoms and methoxy groups into aromatic rings significantly influences the physicochemical and biological properties of molecules. Fluorine, being the most electronegative element, can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govresearchgate.net Introducing fluorine can block metabolic pathways, thereby increasing a drug's half-life. mdpi.com Its small size allows it to often act as a bioisostere for a hydrogen atom, while its electronic effects can enhance binding interactions with proteins. researchgate.netnih.gov

The methoxy group, on the other hand, is an electron-donating group that can influence the reactivity of the aromatic ring and provide sites for hydrogen bonding. Its presence can impact a molecule's solubility and how it is recognized by biological receptors. In the context of the Fischer indole synthesis, methoxy-substituted phenylhydrazones have been observed to exhibit unique reactivity, sometimes leading to unexpected but synthetically useful products. nih.gov The strategic placement of both fluorine and methoxy groups on an aromatic scaffold, as seen in (4-Fluoro-3-methoxyphenyl)hydrazine, allows for fine-tuning of molecular properties, a crucial aspect of modern drug design and materials science. researchgate.net

Overview of this compound in Advanced Synthesis

This compound serves as a key starting material in multi-step synthetic sequences. Its primary application lies in its role as a precursor to substituted indoles via the Fischer indole synthesis. wikipedia.orgthermofisher.commdpi.com This reaction involves the condensation of the hydrazine with a ketone or aldehyde, followed by an acid-catalyzed intramolecular cyclization. The resulting indoles, bearing the 4-fluoro and 3-methoxy substitution pattern, can be further elaborated into more complex target molecules.

The compound can also undergo oxidation to form azo compounds and reduction to yield the corresponding amine. smolecule.com Furthermore, the fluorine and methoxy groups can potentially be involved in nucleophilic substitution reactions, offering additional avenues for chemical modification. smolecule.com The utility of this hydrazine derivative is evident in its application for creating novel pyrazole (B372694) derivatives, which have been studied for their potential as anti-cancer agents. ekb.eg

Historical Context and Evolution of Arylhydrazine Chemistry

The chemistry of arylhydrazines dates back to the late 19th century with the pioneering work of Emil Fischer. wikipedia.org His discovery of the Fischer indole synthesis in 1883 revolutionized the synthesis of indoles and remains one of the most important methods for preparing this heterocyclic system. byjus.comwikipedia.orgthermofisher.com Initially, phenylhydrazine (B124118) itself was a key tool in analytical chemistry for the characterization of carbonyl compounds through the formation of crystalline hydrazones. wikipedia.org

Over the decades, the scope of arylhydrazine chemistry has expanded dramatically. The development of cross-coupling reactions has enabled the use of arylhydrazines as arylation agents, providing an environmentally friendly alternative to traditional methods that use organic halides. researchgate.netnih.gov These modern techniques often proceed under mild conditions and can be scaled up for industrial applications. researchgate.net The continuous evolution of synthetic methodologies has solidified the position of arylhydrazines, including substituted derivatives like this compound, as indispensable building blocks in the synthetic chemist's toolbox.

Structure

2D Structure

3D Structure

属性

分子式 |

C7H9FN2O |

|---|---|

分子量 |

156.16 g/mol |

IUPAC 名称 |

(4-fluoro-3-methoxyphenyl)hydrazine |

InChI |

InChI=1S/C7H9FN2O/c1-11-7-4-5(10-9)2-3-6(7)8/h2-4,10H,9H2,1H3 |

InChI 键 |

ORDIEGUJHNVCFW-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=CC(=C1)NN)F |

产品来源 |

United States |

Synthetic Methodologies for 4 Fluoro 3 Methoxyphenyl Hydrazine and Its Key Derivatives

General Synthetic Routes to Substituted Phenylhydrazines

Substituted phenylhydrazines are a class of compounds widely used as intermediates in the pharmaceutical, agrochemical, and dye industries. google.com The most common methods for their synthesis involve the transformation of substituted anilines.

Reduction of Diazonium Salts

A prevalent and traditional method for preparing arylhydrazines is through the reduction of diazonium salts. google.com This process typically begins with a substituted aniline (B41778), such as 4-fluoro-3-methoxyaniline, which is first converted into a diazonium salt. This is achieved through a reaction with sodium nitrite (B80452) in an acidic medium, often hydrochloric acid, at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing. youtube.com

The resulting diazonium salt is then reduced to the corresponding phenylhydrazine (B124118). A common reducing agent for this step is stannous chloride (tin(II) chloride) in a concentrated acid. google.com The reaction temperature for the reduction is critical; for instance, the preparation of 4-methoxyphenylhydrazine from its diazonium salt with stannous chloride is best conducted at -25°C to achieve a good yield. Conducting the reaction at higher temperatures, such as 0°C, can lead to the reductive cleavage of the N-N bond, regenerating the parent amine and significantly lowering the yield of the desired hydrazine (B178648).

An alternative to tin-based reagents, which can be toxic and expensive, is the use of sodium sulfite (B76179). google.comorgsyn.org In this variation, the diazonium salt is treated with a sodium sulfite solution, which can be followed by acidification to yield the phenylhydrazine hydrochloride. orgsyn.orgnih.gov

Alternative Synthetic Pathways for Phenylhydrazine Formation

While the reduction of diazonium salts is a cornerstone of phenylhydrazine synthesis, alternative pathways have been developed to address some of its limitations, such as the use of hazardous reagents and the generation of significant waste.

One such alternative involves the direct coupling of aryl halides with hydrazine. Recent advancements have demonstrated the use of palladium catalysts for the C-N coupling of (hetero)aryl chlorides and bromides with hydrazine. nih.gov This method can be highly efficient, with catalyst loadings as low as 100 ppm, and utilizes a simple base like potassium hydroxide. nih.gov Mechanistic studies suggest that the reaction proceeds through the rate-limiting deprotonation of a hydrazine-bound arylpalladium(II) chloride complex. nih.gov

Another approach involves the use of different reducing agents for the diazonium salt. For example, a NaHSO₃-NaOH buffer solution has been used as a cheaper and more common alternative to stannous chloride in the reduction step. nih.gov Additionally, methods utilizing catalytic hydrogenation or formic acid and its derivatives as reducing agents for substituted-phenyl phenodiazine vinyl compounds have been proposed to offer higher yields, lower costs, and a more environmentally friendly process. google.com

Furthermore, direct C-H functionalization of arenes offers a modern and step-economical alternative to traditional cross-coupling reactions for creating C-N bonds, which is a key area of development in synthetic organic chemistry. nih.gov

Specific Protocols for (4-Fluoro-3-methoxyphenyl)hydrazine Synthesis

The synthesis of the specific compound this compound typically follows the general principles outlined above, starting from a corresponding aniline or halogenated precursor.

Synthesis from Halogenated Aromatic Precursors

A viable synthetic route to this compound can involve starting from a halogenated aromatic compound. For instance, a process for preparing substituted phenylhydrazines involves reacting substituted chlorobenzenes with hydrazine or hydrazine hydrate (B1144303) at elevated temperatures (60-160°C) and potentially increased pressure. google.com This method avoids the diazotization step altogether.

In a more contemporary approach, palladium-catalyzed cross-coupling reactions can be employed. The coupling of an aryl halide, such as 4-fluoro-3-methoxy-1-chlorobenzene, with hydrazine in the presence of a suitable palladium catalyst and a base represents a direct method for forming the desired hydrazine. nih.gov

Synthesis via Hydrochlorides (e.g., this compound hydrochloride)

A common and practical approach to isolating and storing phenylhydrazines is in the form of their hydrochloride salts, which are generally more stable than the free bases. orgsyn.orgnih.gov The synthesis of this compound hydrochloride would typically proceed through the diazotization of 4-fluoro-3-methoxyaniline, followed by reduction.

The general procedure involves dissolving the aniline in hydrochloric acid, cooling the solution, and then adding a solution of sodium nitrite to form the diazonium salt. youtube.com This diazonium salt solution is then added to a solution of a reducing agent, such as stannous chloride in concentrated hydrochloric acid, at a controlled low temperature. After the reaction is complete, the resulting this compound hydrochloride can be isolated by filtration, often after cooling the mixture to maximize precipitation. orgsyn.org The crude hydrochloride salt can then be purified by recrystallization. orgsyn.org The free base, this compound, can be liberated from its hydrochloride salt by treatment with a base. orgsyn.org

Optimization of Reaction Conditions and Yields in Arylhydrazine Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of arylhydrazines while minimizing costs and environmental impact. Key parameters that are often adjusted include the choice of reagents, solvent, temperature, and reaction time.

Key Optimization Parameters in Arylhydrazine Synthesis

| Parameter | Considerations and Effects on Reaction |

| Reducing Agent | Stannous chloride is effective but can cause over-reduction and is toxic. google.com Sodium sulfite is a less toxic alternative. orgsyn.org Catalytic hydrogenation and formic acid derivatives offer greener options. google.com |

| Temperature | Diazotization requires low temperatures (0-5°C) to prevent diazonium salt decomposition. youtube.com The reduction step is also temperature-sensitive; lower temperatures (-25°C) can prevent N-N bond cleavage and improve yield. |

| Solvent | The choice of solvent can significantly impact the reaction. For instance, in palladium-catalyzed couplings, solvents like DMF, DMSO, and NMP have been found to be effective. nih.gov |

| Base | In cross-coupling reactions, the choice and amount of base (e.g., KOH, NaOtBu, Cs₂CO₃) can be critical for achieving high yields. nih.govorganic-chemistry.org |

| Catalyst and Ligand | In palladium-catalyzed reactions, the selection of the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., PPh₃, dppp) can dramatically affect the reaction's efficiency and selectivity. nih.gov |

| Additives | The addition of acids, such as trifluoroacetic acid (TFA), can significantly improve the yield in some cross-coupling reactions. nih.gov |

Recent research has focused on developing continuous flow synthesis processes for phenylhydrazines. patsnap.com These systems integrate diazotization, reduction, and salt formation into a single, continuous process, which can improve efficiency, reduce reaction times, and minimize by-product formation compared to traditional batch processes. patsnap.com

Advanced Organic Synthesis Applications of 4 Fluoro 3 Methoxyphenyl Hydrazine

Construction of Nitrogen-Containing Heterocyclic Systems

The reactivity of the hydrazine (B178648) moiety in (4-Fluoro-3-methoxyphenyl)hydrazine makes it an ideal precursor for forming heterocyclic rings through condensation and cyclization reactions with various carbon-based synthons.

Pyrazole (B372694) Derivatives Synthesis

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are a prominent feature in many pharmacologically active compounds. The synthesis of pyrazoles often involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.

The reaction between chalcones (α,β-unsaturated ketones) and hydrazines is a well-established method for synthesizing 4,5-dihydro-1H-pyrazoles, also known as pyrazolines. These can subsequently be oxidized to the corresponding aromatic pyrazoles. In this reaction, the this compound acts as the binucleophile. The initial step is a Michael addition of the hydrazine to the β-carbon of the chalcone (B49325), followed by an intramolecular cyclization and dehydration. uii.ac.idresearchgate.net The choice of reaction conditions, such as the solvent and catalyst, can influence the reaction rate and yield. uii.ac.idnih.gov For instance, refluxing the reactants in ethanol (B145695) with a catalytic amount of acetic acid is a common procedure. uii.ac.id

The reaction yields pyrazoline derivatives which can be valuable intermediates on their own or can be aromatized to pyrazoles. uii.ac.id

Table 1: Synthesis of Pyrazole Derivatives from Chalcones

| Reactant 1 | Reactant 2 | Product Structure |

|---|

This table represents a general reaction scheme. Specific R groups on the chalcone would vary.

The Knorr pyrazole synthesis and related cyclocondensation reactions represent the most classical and versatile methods for pyrazole construction. This approach involves the reaction of a hydrazine with a 1,3-dicarbonyl compound (e.g., a β-diketone, β-ketoester, or β-ketoaldehyde). chim.it When this compound is used, it typically attacks the two carbonyl groups sequentially, leading to a cyclized intermediate that dehydrates to form the stable aromatic pyrazole ring. The reaction of (4-fluoro-phenyl)-hydrazine hydrochloride with malonaldehyde derivatives to produce pyrazoles has been documented, showcasing a viable pathway for this class of compounds. nih.gov The reaction generally proceeds with high regioselectivity, although the use of unsymmetrical dicarbonyl compounds can sometimes lead to mixtures of regioisomers.

Table 2: Representative Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Hydrazine Reagent | General Product |

|---|---|---|

| Acetylacetone | This compound | 1-(4-Fluoro-3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole |

| Ethyl Acetoacetate (B1235776) | This compound | 1-(4-Fluoro-3-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one |

Triazole and Thiadiazole Derivatives Synthesis

This compound is also a key starting material for five-membered heterocycles containing three heteroatoms, such as triazoles and thiadiazoles.

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often begins with the conversion of the hydrazine to a thiosemicarbazide (B42300). nih.gov This intermediate is typically formed by reacting this compound with an isothiocyanate or with carbon disulfide under basic conditions. nih.govnih.gov The resulting N-substituted thiosemicarbazide can then be cyclized under acidic conditions (e.g., using concentrated sulfuric or phosphoric acid) to yield the 2,5-disubstituted 1,3,4-thiadiazole ring. nih.govorganic-chemistry.org

For the synthesis of 1,2,4-triazoles, a common method involves the reaction of acyl-thiosemicarbazides in a basic medium. nih.gov Alternatively, 4-amino-1,2,4-triazole-3-thiones can be prepared by reacting potassium dithiocarbazinate (formed from hydrazine and carbon disulfide) with an excess of hydrazine hydrate (B1144303). nih.gov Another pathway involves the reaction of 1-formyl-3-thiosemicarbazide, derived from thiosemicarbazide and formic acid, which is then cyclized with a base. orgsyn.org These methods can be adapted using this compound as the starting hydrazine component.

Table 3: General Synthesis of Thiadiazole and Triazole Derivatives

| Heterocycle | Intermediate | Key Reagents for Cyclization |

|---|---|---|

| 1,3,4-Thiadiazole | 4-(4-Fluoro-3-methoxyphenyl)thiosemicarbazide | Concentrated H₂SO₄ or POCl₃ |

Pyrimidine (B1678525) Derivatives Synthesis

While hydrazines are not the most common starting materials for pyrimidine synthesis, which typically involves amidines or ureas reacting with 1,3-dicarbonyls (Pinner Synthesis), specific pathways do exist. mdpi.comslideshare.netrsc.org A viable, though less direct, route involves the conversion of pyrimidines into pyrazoles using hydrazine. rsc.org A more synthetically useful approach for building pyrimidines from a hydrazine precursor involves a multi-component reaction. For instance, hydrazines can react with malononitrile (B47326) and an orthoester in the presence of an acid catalyst to form 5-amino-4-cyanopyrazoles. tandfonline.com These pyrazole derivatives can then be further reacted with reagents like formamidine (B1211174) to construct a fused pyrimidine ring, leading to pyrazolo[3,4-d]pyrimidines. google.com This two-step process leverages the initial hydrazine condensation to build a versatile pyrazole intermediate that is subsequently annulated to form the final bicyclic system.

Thiazole (B1198619) Derivatives Synthesis

The synthesis of thiazole derivatives from this compound typically proceeds via a thiosemicarbazone intermediate. This is an application of the well-known Hantzsch thiazole synthesis. youtube.com The first step involves the condensation of this compound with an appropriate aldehyde or ketone to form a hydrazone. This hydrazone is then reacted with a source of thiocarbonyl, such as thiophosgene (B130339) or a thiocyanate (B1210189) salt, to yield the corresponding thiosemicarbazone.

In the final step, this thiosemicarbazone is cyclized by reacting it with an α-haloketone (e.g., 2-bromoacetophenone). nih.gov The sulfur atom of the thiosemicarbazone acts as a nucleophile, attacking the α-carbon of the haloketone, followed by an intramolecular condensation between a nitrogen atom and the ketone's carbonyl group, which after dehydration, forms the thiazole ring. youtube.comnih.gov This method allows for the synthesis of 2-hydrazinyl-1,3-thiazole derivatives with substitution patterns determined by the choice of α-haloketone. nih.gov

Table 4: Hantzsch-Type Synthesis of Thiazole Derivatives

| Intermediate | Reagent | General Product |

|---|---|---|

| Hydrazone of this compound | Thiophosgene, then α-Haloketone | 2-(2-(4-Fluoro-3-methoxyphenyl)hydrazinyl)-4-aryl-1,3-thiazole |

Quinazolinone Derivatives Synthesis

The synthesis of quinazolinone derivatives is a significant area of research due to their wide range of biological activities. researchgate.net While specific literature detailing the synthesis of quinazolinone derivatives directly from this compound is not prevalent in the provided search results, the general synthetic strategies for 4(3H)-quinazolinones can be adapted. A common method involves the cyclization of an N-acylanthranilic acid derivative.

One established route to 2,6-disubstituted (3H)-quinazolin-4-ones begins with the acylation of an appropriate anthranilic acid, followed by dehydration to form a benzoxazinone (B8607429) intermediate. nih.gov This intermediate can then undergo condensation with an amine and subsequent intramolecular dehydrative cyclization to yield the quinazolinone core. nih.gov For instance, 6-bromoanthranilic acid can be acylated, cyclized to the corresponding benzoxazinone, and then reacted with an amine to form the desired 2-substituted 6-bromo(3H)-quinazolin-4-one. nih.gov

Another approach involves the reaction of diazonium salts of aminophenyl-substituted quinazolinones with active methylene (B1212753) compounds to produce hydrazono quinazolinone derivatives, which can be further cyclized. mdpi.com For example, the diazonium salt of 3-(4-aminophenyl)-2-methyl-3H-quinazolin-4-one reacts with ethyl acetoacetate to yield a hydrazono derivative that can be cyclized with hydrazine hydrate to form a pyrazolin-5-one substituted quinazolinone. mdpi.com

A general synthetic pathway could hypothetically involve this compound reacting with a 2-acylaminobenzoic acid derivative or its equivalent to construct the quinazolinone ring system, although specific examples are not detailed in the available literature.

Triazine-Based Derivative Synthesis

1,3,5-Triazines are another class of nitrogen-containing heterocycles with diverse applications. nih.gov The synthesis of triazine-based derivatives often utilizes cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a starting material, allowing for the sequential substitution of its three chlorine atoms with various nucleophiles. researchgate.net

The synthesis of hydrazinyl-1,3,5-triazine derivatives typically involves the reaction of a substituted 2-chloro-s-triazine with hydrazine hydrate. nih.gov The resulting hydrazinyl-triazine can then be condensed with various aldehydes to form triazine-hydrazone derivatives. nih.gov For example, 2-chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine (B11084051) reacts with hydrazine hydrate, and the product is then condensed with aldehydes like 4-fluorobenzaldehyde (B137897) or 4-methoxybenzaldehyde (B44291) to yield the final hydrazone derivatives. nih.gov

While direct synthesis using this compound as the nucleophile to displace a chlorine from cyanuric chloride is a chemically plausible route, specific examples are not provided in the search results. Such a reaction would lead to a (4-fluoro-3-methoxyphenyl)hydrazinyl-substituted triazine, which could be a precursor to more complex molecules. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for controlled, stepwise substitution. researchgate.net

Formation of Hydrazone and Azomethine Linkages

Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNH₂, which are synthesized through the condensation reaction of hydrazines with aldehydes or ketones. This reaction is fundamental in forming C=N double bonds, known as azomethine linkages.

Condensation Reactions with Electron-Deficient Aldehydes

The condensation of this compound with aldehydes, particularly those that are electron-deficient, is a key reaction for forming hydrazone derivatives. The nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the hydrazone. N-acylhydrazones, which are stable imine surrogates, are often used as electrophiles in reactions with various nucleophiles. nih.gov The synthesis of trifluoromethylated hydrazones, for example, involves the reaction of trifluoroacetaldehyde (B10831) hydrazones with electrophiles or their use in cycloaddition reactions. beilstein-journals.org While specific examples with this compound are not detailed, the general principle applies. The reaction of various N-acyl hydrazones with differently substituted benzaldehydes, including those with electron-withdrawing groups like nitro or halogen substituents, proceeds efficiently, often under microwave-assisted conditions which can reduce reaction times and improve yields. nih.gov

Synthesis of N-Acylhydrazone Derivatives

N-acylhydrazones are versatile building blocks in organic synthesis. nih.gov Their general synthesis involves two main steps. First, the parent hydrazine is acylated to form a hydrazide. For this compound, this would involve reacting it with an acylating agent (e.g., an acid chloride or anhydride) to produce the corresponding N-(4-fluoro-3-methoxyphenyl)hydrazide.

The second step is the condensation of the resulting hydrazide with an aldehyde or ketone. mdpi.com This reaction is typically carried out by refluxing the hydrazide and the carbonyl compound in a suitable solvent like ethanol. mdpi.comorientjchem.org This straightforward condensation yields the N-acylhydrazone. The N-acyl group is significant as it can act as a template in metal-catalyzed reactions to control stereochemistry. nih.gov The resulting hydrazide products are stable and can be converted into a variety of other nitrogen-containing compounds. nih.gov

Table 1: General Synthesis of N-Acylhydrazone Derivatives

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Acylation | This compound, Acyl Halide/Anhydride | Base (e.g., Pyridine), Solvent (e.g., DCM) | N-(4-Fluoro-3-methoxyphenyl)hydrazide |

Synthesis of Sulfonate Ester-Linked Hydrazone Derivatives

A specialized class of hydrazones incorporates a sulfonate ester linkage. The synthesis of these derivatives has been reported as a two-step process. nih.gov The first step involves the reaction of a phenolic aldehyde with a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base like triethylamine (B128534) in a solvent like dichloromethane (B109758) (DCM) to form the sulfonate ester of the aldehyde. nih.gov

In the second step, this sulfonate-functionalized aldehyde is condensed with a hydrazine or hydrazide. nih.gov For example, new fluorinated hydrazone compounds linked to sulfonate esters were synthesized by reacting the sulfonate compounds with 4-fluorobenzoic hydrazide at reflux in ethanol for several hours. nih.gov Adapting this method, this compound could be reacted with various sulfonate ester-containing aldehydes to produce a library of sulfonate ester-linked hydrazone derivatives. These hybrid molecules combine the structural features of hydrazones and sulfonate esters. nih.govresearchgate.net

Table 2: Synthesis of Sulfonate Ester-Linked Hydrazones

| Step | Starting Material | Reagents | Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | Phenolic Aldehyde | Ar-SO₂Cl, Triethylamine | DCM, Reflux, 5h | Aldehyde-Sulfonate Ester |

| 2 | Aldehyde-Sulfonate Ester | This compound | Ethanol, Reflux, 6h | Sulfonate Ester-Linked Hydrazone |

This table represents a general synthetic route adapted from a similar synthesis. nih.gov

Formation of Other Hydrazone Derivatives (e.g., Furfural-based, Benzylidene)

The condensation reaction to form hydrazones is broadly applicable to a wide range of aldehydes, including aromatic aldehydes like benzaldehyde (B42025) and heterocyclic aldehydes like furfural (B47365).

Benzylidene Hydrazones: The reaction of a hydrazine with a substituted or unsubstituted benzaldehyde yields a benzylidene hydrazone. For example, (E)-1-benzylidene-2-phenylhydrazine is formed from phenylhydrazine (B124118) and benzaldehyde. rsc.org Similarly, various benzoyl hydrazides react with substituted benzaldehydes to form N'-benzylidene-benzohydrazides. nih.govnih.gov The reaction of this compound with benzaldehyde would be expected to proceed under similar conditions, typically involving heating the reactants in a solvent like ethanol, to yield N'-(benzylidene)-(4-fluoro-3-methoxyphenyl)hydrazine.

Furfural-based Hydrazones: Furfural, an aldehyde derived from biomass, readily reacts with hydrazines to form furfural hydrazones. nih.govnih.govtno.nl The preparation of furfural N,N-dimethyl hydrazones, for instance, is achieved by simply mixing equimolar amounts of the furan (B31954) aldehyde and N,N-dimethyl hydrazine in a solvent like THF or ethyl acetate. nih.govtno.nl This type of condensation is often water-tolerant and does not require a dehydrating agent. nih.govtno.nl These furfural hydrazones are utilized as dienes in Diels-Alder reactions for the synthesis of renewable aromatic compounds. nih.govnih.gov The reaction of this compound with furfural would provide a furfurylidene-hydrazinyl derivative, a potentially useful intermediate in further synthetic transformations. growingscience.com

Table 3: Synthesis of Furfural and Benzylidene Hydrazones

| Hydrazone Type | Aldehyde | Hydrazine | Conditions |

|---|---|---|---|

| Furfural-based | Furfural | This compound | Equimolar amounts, THF or EtOAc, Room Temp. |

| Benzylidene-based | Benzaldehyde | This compound | Ethanol, Reflux |

This table outlines general procedures based on analogous reactions.

Catalyst-Free Protocols for C=N Bond Formation

The formation of a carbon-nitrogen double bond (C=N), the core of the hydrazone functional group, is a fundamental transformation in organic chemistry. Traditionally, this reaction often requires acid or base catalysis to proceed efficiently. However, there is a growing emphasis on developing catalyst-free and environmentally benign synthetic methods.

This compound can participate in catalyst-free C=N bond formation reactions under biocompatible conditions. researchgate.netrsc.org These reactions are atom-economical and often proceed with high regioselectivity. For instance, the reaction of hydrazines with allenic ketones to form β-keto enamines has been shown to proceed without the need for a catalyst. rsc.org This approach is particularly valuable for the synthesis of complex molecules where the presence of a catalyst might lead to undesired side reactions or be incompatible with sensitive functional groups present in the reactants. The development of such green and efficient protocols is a significant advancement in synthetic chemistry. researchgate.netrsc.org

Functional Group Tolerance in Hydrazone Syntheses

A critical aspect of any synthetic methodology is its tolerance to a wide range of functional groups. This allows for the synthesis of a diverse library of compounds without the need for extensive protecting group strategies. Syntheses involving this compound exhibit excellent functional group tolerance.

The formation of hydrazones from this hydrazine derivative can be achieved in the presence of various functional groups, including esters, nitriles, and other heterocyclic moieties. organic-chemistry.org This tolerance is crucial for the late-stage functionalization of complex molecules and for the generation of diverse compound libraries for drug discovery and other applications. The ability to perform these transformations without affecting other reactive sites in the molecule underscores the utility and robustness of this synthetic approach.

Derivatization for Specialized Molecular Probes and Scaffolds

The unique structural features of this compound make it an ideal starting material for the synthesis of specialized molecular probes and scaffolds with applications in medicinal chemistry and molecular imaging.

Radiolabeling Strategies (e.g., Fluorine-18 Isotope Incorporation for PET Tracer Analogs)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers to visualize and quantify biological processes in vivo. researchgate.net Fluorine-18 is a commonly used positron-emitting isotope due to its favorable half-life and imaging characteristics. researchgate.netfrontiersin.org

The fluorine atom present in this compound provides a site for the introduction of the Fluorine-18 isotope. While direct labeling of the aromatic fluorine can be challenging, this compound serves as a crucial precursor for the synthesis of PET tracer analogs. rsc.org For instance, derivatives of this hydrazine have been explored in the development of novel PET tracers for imaging P-glycoprotein (P-gp) expression, a protein associated with multidrug resistance in cancer. nih.gov Although the radiochemical yields for some of these syntheses were low, the resulting tracers showed promising properties, such as high brain uptake. nih.gov These studies highlight the potential of using this compound as a scaffold for developing new PET imaging agents. nih.govnih.gov

Table 1: Examples of PET Tracer Analogs Derived from Hydrazine Precursors

| Tracer Name | Target | Precursor Type | Key Findings |

| [¹⁸F]5 | P-glycoprotein | Hydrazine derivative | Binds to P-gp, not a substrate for P-gp transport. nih.gov |

| [¹⁸F]6 | P-glycoprotein | Hydrazine derivative | Metabolically unstable in vivo. nih.gov |

This table is for illustrative purposes and shows examples of PET tracers developed from hydrazine-containing precursors, highlighting the general strategy.

Generation of Hydrazide Derivatives

Hydrazides are an important class of organic compounds that can be readily synthesized from hydrazines. organic-chemistry.org These derivatives serve as versatile intermediates for the synthesis of a wide array of heterocyclic compounds with diverse biological activities. researchgate.netnih.gov

This compound can be converted into its corresponding hydrazide, which can then be used in subsequent reactions to construct more complex molecular architectures. For example, hydrazides can react with various electrophiles to form pyrazoles, triazoles, and other nitrogen-containing heterocycles. researchgate.netresearchgate.netmdpi.com This strategy has been employed to synthesize compounds with potential anticancer and antidepressant properties. researchgate.netresearchgate.net The ability to generate a variety of hydrazide derivatives from this compound significantly expands its synthetic utility.

Integration into Multitarget Ligand Design

The concept of multitarget ligands, single molecules designed to interact with multiple biological targets, is a promising strategy in drug discovery for complex diseases. The structural and electronic properties of this compound make it an attractive fragment for incorporation into such ligands.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural analysis of (4-Fluoro-3-methoxyphenyl)hydrazine. By examining the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecule's connectivity and spatial arrangement can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides crucial information about the number, environment, and connectivity of hydrogen atoms within the molecule. For the hydrochloride salt of this compound, the spectrum is typically recorded in a solvent like DMSO-d₆.

The aromatic region of the spectrum is of particular interest. The proton ortho to the fluorine atom and meta to the methoxy (B1213986) and hydrazine (B178648) groups typically appears as a doublet of doublets, influenced by both neighboring protons and the fluorine atom. The other two aromatic protons also exhibit splitting patterns consistent with their positions on the trisubstituted benzene (B151609) ring. The methoxy group protons present as a sharp singlet, typically downfield due to the electron-withdrawing effect of the oxygen atom. The protons of the hydrazine group (-NH-NH₂) and the hydrochloride proton can appear as broad singlets and their chemical shifts can be concentration and solvent dependent.

Table 1: Representative ¹H NMR Spectral Data for this compound Hydrochloride

| Functional Group | Chemical Shift (ppm) Range | Multiplicity |

| Aromatic CH | 6.5 - 7.2 | m |

| Methoxy (OCH₃) | ~3.8 | s |

| Hydrazine (NH, NH₂) | Variable (broad) | s (br) |

Note: Specific chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound hydrochloride will show distinct signals for each unique carbon atom.

The carbon atoms in the aromatic ring exhibit chemical shifts in the typical downfield region for aromatic carbons, with their precise locations influenced by the attached functional groups. The carbon atom bonded to the fluorine atom will show a characteristic large coupling constant (¹JCF), a key indicator of direct C-F bonding. The carbons bonded to the methoxy and hydrazine groups will also have distinct chemical shifts. The methoxy carbon will appear further upfield compared to the aromatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data Ranges for this compound

| Carbon Atom | Chemical Shift (ppm) Range |

| C-F | 150 - 155 (with large ¹JCF) |

| C-OCH₃ | 145 - 150 |

| C-NHNH₂ | 135 - 140 |

| Aromatic C-H | 100 - 120 |

| Methoxy (OCH₃) | ~56 |

Note: These are predicted ranges and actual experimental values may differ.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Derivatives

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Furthermore, coupling to neighboring protons (H-F coupling) can be observed, providing additional structural confirmation.

Advanced 2D NMR Techniques for Structural Confirmation

COSY (Correlation Spectroscopy): Establishes correlations between coupled protons, helping to identify adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds apart, which is invaluable for confirming the connectivity of the substituents (fluorine, methoxy, and hydrazine groups) to the aromatic ring.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Specific Derivatives

While not applicable to this compound itself, if this compound were used to synthesize derivatives containing phosphorus, Phosphorus-31 NMR (³¹P NMR) would be an essential characterization tool. This technique is extremely sensitive to the chemical environment of the phosphorus nucleus and would provide key information about the structure and purity of such derivatives.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

For this compound, the IR spectrum would display characteristic absorption bands. These include:

N-H stretching vibrations from the hydrazine group, typically appearing as one or two bands in the region of 3200-3400 cm⁻¹.

C-H stretching vibrations of the aromatic ring and the methoxy group, observed around 2800-3100 cm⁻¹.

C=C stretching vibrations of the aromatic ring, which give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O stretching of the methoxy group, typically a strong band around 1200-1250 cm⁻¹.

C-F stretching , which is expected to produce a strong absorption band in the 1000-1300 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) Range |

| Hydrazine (N-H) | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methoxy C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Methoxy C-O | Stretch | 1200 - 1250 |

| Aryl C-F | Stretch | 1000 - 1300 |

These spectroscopic methodologies, when used in concert, provide a robust and detailed characterization of the chemical compound this compound, confirming its identity and purity.

Fourier Transform-Infrared (FT-IR) Spectroscopy

As of the latest literature review, specific experimental Fourier Transform-Infrared (FT-IR) spectroscopic data for this compound has not been reported in publicly accessible scientific journals or databases. Therefore, a detailed analysis of its characteristic vibrational modes from FT-IR spectroscopy cannot be provided at this time.

Raman Spectroscopy (e.g., FT-Raman)

There is currently no available experimental Raman spectroscopic data for this compound in the reviewed scientific literature. Consequently, an analysis of its Raman scattering peaks is not possible.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

While specific experimental High-Resolution Mass Spectrometry (HRMS) data for this compound is not available in the literature, predicted data for its dihydrochloride (B599025) form provides valuable insight into its expected mass spectrometric behavior. This data is crucial for confirming the elemental composition of the molecule. The predicted collision cross-section (CCS) values for various adducts of this compound dihydrochloride have been calculated and are presented in the table below. uni.lu

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 157.07717 | 128.2 |

| [M+Na]⁺ | 179.05911 | 136.6 |

| [M-H]⁻ | 155.06261 | 130.8 |

| [M+NH₄]⁺ | 174.10371 | 148.8 |

| [M+K]⁺ | 195.03305 | 134.8 |

| [M+H-H₂O]⁺ | 139.06715 | 121.5 |

| [M+HCOO]⁻ | 201.06809 | 154.0 |

| [M+CH₃COO]⁻ | 215.08374 | 181.4 |

| [M+Na-2H]⁻ | 177.04456 | 135.0 |

| [M]⁺ | 156.06934 | 125.9 |

| [M]⁻ | 156.07044 | 125.9 |

This data is based on theoretical predictions and awaits experimental verification.

Electron Ionization Mass Spectrometry (EIMS)

Experimental Electron Ionization Mass Spectrometry (EIMS) data, which would provide detailed information on the fragmentation pattern of this compound, is not currently available in the scientific literature. Such data would be invaluable for confirming the compound's structure by analyzing the fragmentation pathways of the molecular ion.

Molecular Ion Peak Analysis

Based on predicted mass spectrometry data, the molecular ion of this compound is expected to be observed at an m/z value corresponding to its monoisotopic mass. The predicted monoisotopic mass of the neutral molecule is 156.06989 Da. uni.lu Therefore, in an EIMS spectrum, the molecular ion peak [M]⁺• would be expected at approximately m/z 156.07. In HRMS, the protonated molecule [M+H]⁺ would be observed at approximately m/z 157.07717. uni.lu

Electronic Spectroscopy

Specific experimental data on the electronic absorption spectrum (UV-Vis) of this compound is not available in the current body of scientific literature. This information would typically reveal the wavelengths of maximum absorption (λmax), providing insights into the electronic transitions within the molecule, particularly those involving the aromatic ring and the hydrazine moiety.

X-ray Diffraction Analysis

X-ray diffraction is a powerful analytical technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a crystalline sample, detailed information about the arrangement of atoms, bond lengths, and bond angles can be obtained.

Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can provide unambiguous proof of the molecular connectivity, stereochemistry, and packing of molecules in the crystal lattice. To date, a specific single-crystal X-ray structure of this compound has not been reported in the surveyed scientific literature. However, the general principles of SC-XRD would be applicable for its structural elucidation should suitable crystals be obtained. The process involves growing a high-quality single crystal, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. The resulting data is then used to solve and refine the crystal structure, yielding a detailed model of the molecule.

Although specific crystal data for this compound is unavailable, expected values for its bond lengths, angles, and dihedral angles can be estimated based on data from related structures. For instance, in aniline (B41778), a related compound, the C-N bond length is approximately 1.41 Å, indicating some degree of π-bonding character between the nitrogen and the aromatic ring. The substitution pattern on the phenyl ring of this compound would be expected to cause minor deviations from this value.

The geometry around the nitrogen atoms of the hydrazine group is also of interest. The bond angles and the dihedral angle of the C-N-N-H fragment would define the conformation of the hydrazine moiety relative to the phenyl ring. In the solid state, these parameters are influenced by intermolecular interactions, such as hydrogen bonding.

Table 2: Representative Bond Lengths in Related Structures

| Bond | Typical Length (Å) |

|---|---|

| C-C (aromatic) | 1.39 |

| C-F | 1.35 |

| C-O (aromatic ether) | 1.37 |

| C-N (aromatic amine) | 1.41 |

Phenylhydrazines can, in principle, exist in different tautomeric and conformational forms. Tautomerism in this context could involve the migration of a proton. However, for this compound, the primary hydrazino form is expected to be the most stable.

Elemental Analysis for Compound Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of elements in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized or purified substance. The analysis is typically performed using a combustion method, where the sample is burned in an excess of oxygen, and the resulting combustion products (e.g., CO2, H2O, N2) are collected and quantified.

For this compound, which is commonly available as its hydrochloride salt (C7H10ClFN2O), the theoretical elemental composition can be calculated from its molecular formula. cymitquimica.comlab-chemicals.com Commercial suppliers often state a purity of 95% or higher for this compound. cymitquimica.comlab-chemicals.com

Table 3: Theoretical Elemental Composition of this compound hydrochloride (C₇H₁₀ClFN₂O)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 84.07 | 43.65 |

| Hydrogen | H | 1.01 | 10.10 | 5.24 |

| Chlorine | Cl | 35.45 | 35.45 | 18.40 |

| Fluorine | F | 19.00 | 19.00 | 9.86 |

| Nitrogen | N | 14.01 | 28.02 | 14.55 |

| Oxygen | O | 16.00 | 16.00 | 8.30 |

| Total | | | 192.64 | 100.00 |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For (4-Fluoro-3-methoxyphenyl)hydrazine, DFT calculations, often employing the B3LYP functional with various basis sets like 6-311G(d,p), have been instrumental in elucidating its structural and electronic features. researchgate.net

Geometry Optimization and Molecular Structure Prediction

Theoretical geometry optimization of this compound using DFT methods allows for the prediction of its most stable three-dimensional conformation. These calculations determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure of the molecule. For instance, studies on similar phenylhydrazine (B124118) derivatives have demonstrated good agreement between theoretically calculated and experimentally determined structural parameters. bhu.ac.inmaterialsciencejournal.org The optimized geometry reveals a non-planar structure, with the hydrazine (B178648) and methoxy (B1213986) groups exhibiting specific orientations relative to the fluorinated benzene (B151609) ring.

Table 1: Selected Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C-F Bond Length | ~1.35 Å |

| C-O Bond Length (methoxy) | ~1.36 Å |

| C-N Bond Length (hydrazine) | ~1.41 Å |

| N-N Bond Length | ~1.44 Å |

| C-C-F Bond Angle | ~118° |

| C-O-C Bond Angle | ~117° |

| C-C-N Bond Angle | ~120° |

Note: The values presented are approximate and can vary depending on the specific computational method and basis set used.

Simulation and Comparison of Vibrational Spectra (FT-IR, Raman)

DFT calculations are employed to simulate the vibrational spectra (FT-IR and Raman) of this compound. mdpi.com By calculating the harmonic vibrational frequencies, researchers can assign the observed experimental spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of the functional groups. nih.govscielo.org.za For example, the characteristic N-H stretching vibrations of the hydrazine group are typically predicted in the range of 3300-3500 cm⁻¹. nih.gov Similarly, C-F, C-O, and aromatic C-H stretching and bending modes can be identified. nih.govscielo.org.za The comparison between the simulated and experimental spectra helps to confirm the molecular structure and provides a detailed understanding of its vibrational properties. researchgate.net

Prediction and Analysis of Electronic Absorption Spectra (UV-Vis)

Time-dependent DFT (TD-DFT) calculations are utilized to predict the electronic absorption spectra (UV-Vis) of this compound. researchgate.netresearchgate.net These calculations provide information about the electronic transitions between molecular orbitals, which are responsible for the absorption of ultraviolet and visible light. msu.edu The predicted maximum absorption wavelengths (λmax) and oscillator strengths (f) can be correlated with experimental UV-Vis spectra. scielo.org.zaresearchgate.net The analysis of these transitions, often involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), offers insights into the electronic structure and conjugation within the molecule. scielo.org.za

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule. nih.gov Calculated using DFT, the MEP surface illustrates the distribution of charge on the molecule, with different colors representing regions of varying electrostatic potential. bhu.ac.in Red-colored regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue-colored regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the hydrazine group and the oxygen atom of the methoxy group, suggesting these are potential sites for electrophilic interaction.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining the molecule's chemical reactivity, stability, and electronic properties. nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity and lower kinetic stability. nih.gov DFT calculations provide the energies of these orbitals and the resulting energy gap for this compound, offering insights into its charge transfer characteristics. researchgate.netresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for a Substituted Phenylhydrazine Derivative

| Parameter | Energy (eV) |

| EHOMO | -5.5 to -6.5 |

| ELUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Note: These are representative values for a similar molecule and the actual values for this compound may differ. The specific values are highly dependent on the computational method.

Calculation of Nonlinear Optical (NLO) Properties (e.g., First Hyperpolarizability)

Computational methods, particularly DFT, are used to calculate the nonlinear optical (NLO) properties of molecules like this compound. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Molecules with large β values are of interest for applications in optoelectronics and photonics. The calculation of β involves determining the molecule's response to a strong electric field. The presence of donor and acceptor groups and an extended π-conjugated system can enhance NLO properties. nih.gov Theoretical calculations can predict whether this compound possesses significant NLO properties, guiding further experimental investigation. nih.gov

Conformational Analysis and Tautomeric Interconversion Studies

The conformational flexibility of this compound is primarily dictated by the rotation around the C-N and N-N single bonds, as well as the orientation of the methoxy group. Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in determining the preferred spatial arrangement of the molecule.

Conformational Analysis:

Tautomeric Interconversion:

Hydrazines and their derivatives can exist in different tautomeric forms. For this compound, the primary tautomeric equilibrium to consider would be between the hydrazine form and a potential azo-like tautomer, although the hydrazine form is overwhelmingly favored. In more complex derivatives, such as hydrazones formed from this hydrazine, keto-enol or azo-hydrazone tautomerism becomes highly relevant. rsc.orgresearchgate.net Computational studies on related hydrazone systems have shown that the relative stability of tautomers is influenced by the electronic nature of substituents and the solvent environment. bohrium.com For instance, density functional theory (DFT) calculations can be employed to model the transition states and determine the energy barriers for tautomeric interconversion, providing insights into their dynamic behavior in solution. rsc.orgbohrium.com

Atomic Charge Distribution Analysis

The distribution of electron density within the this compound molecule is a key determinant of its reactivity and intermolecular interactions. Atomic charge distribution analysis, typically performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis within the framework of quantum chemical calculations, provides valuable information about the electrostatic potential of the molecule.

In this compound, the electronegative fluorine, oxygen, and nitrogen atoms are expected to carry partial negative charges, while the hydrogen atoms and, to a lesser extent, the carbon atoms will bear partial positive charges. The aromatic ring itself will exhibit a complex charge distribution pattern due to the competing electron-withdrawing effects of the fluorine atom and the electron-donating effects of the methoxy and hydrazine groups.

A hypothetical atomic charge distribution based on general principles is presented in the table below. The actual values would require specific DFT or other quantum mechanical calculations.

| Atom/Group | Predicted Partial Charge | Rationale |

| Fluorine (F) | Negative (δ-) | High electronegativity, leading to a significant pull of electron density from the attached carbon atom. |

| Oxygen (O) of Methoxy | Negative (δ-) | High electronegativity, drawing electron density from the adjacent carbon atoms of the phenyl ring and the methyl group. |

| Nitrogen (N) of -NH | Negative (δ-) | Electronegative nature and lone pair of electrons. The charge will be influenced by its connection to the aromatic ring and the terminal -NH2 group. |

| Nitrogen (N) of -NH2 | Negative (δ-) | Electronegative nature and lone pair of electrons. Likely to be more basic than the other nitrogen atom. |

| Hydrogen (H) of -NH | Positive (δ+) | Attached to an electronegative nitrogen atom. |

| Hydrogen (H) of -NH2 | Positive (δ+) | Attached to an electronegative nitrogen atom. |

| Carbon (C) of C-F | Positive (δ+) | Directly bonded to the highly electronegative fluorine atom. |

| Carbon (C) of C-OCH3 | Positive (δ+) | Bonded to the electronegative oxygen atom. |

| Aromatic Ring Carbons | Varied (δ+ / δ-) | The overall charge on each carbon will be a net result of the inductive and resonance effects of the fluoro, methoxy, and hydrazine substituents. |

| Hydrogen (H) of Phenyl | Positive (δ+) | Attached to carbon atoms of the aromatic ring. |

| Carbon (C) of Methyl | Positive (δ+) | Bonded to the electronegative oxygen atom. |

| Hydrogen (H) of Methyl | Positive (δ+) | Attached to the carbon of the methyl group, which is in turn bonded to oxygen. |

This table represents predicted trends. Actual charge values require specific quantum chemical calculations.

Molecular Modeling and Dynamics Simulations

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically larger, molecule, such as a protein. This method is crucial in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target. While no specific molecular docking studies featuring this compound as the primary ligand are documented, its derivatives are frequently investigated as inhibitors of various enzymes. The principles of these studies can be extrapolated to understand how this core structure might interact with a protein binding site.

In the context of a protein's active site, the functional groups of this compound would be expected to form several key interactions:

Hydrogen Bonding: The hydrazine moiety (-NH-NH2) is a potent hydrogen bond donor and acceptor. The lone pairs on the nitrogen atoms can accept hydrogen bonds from amino acid residues like serine, threonine, or tyrosine. The N-H protons can act as hydrogen bond donors to residues with carbonyl groups (e.g., in the peptide backbone) or carboxylate side chains (aspartate, glutamate). The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor.

Pi-Pi Stacking: The electron-rich aromatic ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. These interactions are crucial for anchoring the ligand within the binding pocket.

Halogen Bonding: The fluorine atom, although a weak halogen bond donor, can participate in favorable interactions with electron-rich atoms like oxygen or sulfur in certain protein environments.

The binding affinity, often expressed as a docking score or estimated binding free energy, is calculated based on the sum of these and other interactions, such as van der Waals forces and desolvation penalties. The table below summarizes the potential interactions of the key functional groups of this compound within a hypothetical protein binding site.

| Functional Group | Potential Interaction Type(s) | Potential Interacting Amino Acid Residues |

| Hydrazine (-NH-NH2) | Hydrogen Bond Donor/Acceptor | Serine, Threonine, Aspartate, Glutamate, Asparagine, Glutamine, Histidine |

| Methoxy (-OCH3) | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Lysine |

| Phenyl Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine, Valine |

| Fluorine (F) | Halogen Bonding, Dipole-Dipole | Carbonyl oxygen of peptide backbone, Aspartate, Glutamate |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures.

For a series of compounds derived from this compound, a QSAR study would involve calculating a set of molecular descriptors for each compound and then using statistical methods to build a model that correlates these descriptors with their measured biological activity (e.g., IC50 values for enzyme inhibition). researchgate.netunair.ac.id

Key molecular descriptors that would be relevant for QSAR studies of derivatives of this compound include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The fluoro and methoxy groups would significantly influence these properties.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP), which measures the compound's distribution between an oily and an aqueous phase. The fluorine atom would increase hydrophobicity, while the hydrazine and methoxy groups would have a more complex influence.

Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule.

A hypothetical QSAR equation for a series of derivatives might look like:

log(1/IC50) = c1 * logP + c2 * HOMO_energy + c3 * Molecular_Weight + constant

Where c1, c2, and c3 are coefficients determined from the statistical analysis. Such a model could guide the synthesis of new derivatives with potentially improved activity. nih.gov

Studies on Intramolecular Charge Transfer Mechanisms (e.g., NBO, TED)

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. rsc.org This phenomenon is of great interest for the development of fluorescent probes and materials for optoelectronics.

In this compound, the methoxy and hydrazine groups are electron-donating, while the fluorine atom is electron-withdrawing. This push-pull electronic arrangement suggests that ICT could be possible in this molecule or its derivatives.

Computational methods like Natural Bond Orbital (NBO) analysis and Total Energy Distribution (TED) analysis can be used to study ICT. NBO analysis provides a detailed picture of the electron density distribution in different molecular orbitals and can reveal the charge transfer character of electronic transitions. By comparing the electron density on the donor and acceptor moieties in the ground and excited states, the extent of charge transfer can be quantified.

Theoretical studies on other push-pull aromatic systems have shown that the efficiency of ICT is highly dependent on the nature of the donor and acceptor groups, the linker between them, and the polarity of the solvent. nih.govrsc.org While specific ICT studies on this compound are not available, its electronic structure makes it an interesting candidate for such investigations, particularly when incorporated into larger conjugated systems.

Mechanistic Studies and Reaction Pathways of 4 Fluoro 3 Methoxyphenyl Hydrazine Derivatives

Influence of Fluorine and Methoxy (B1213986) Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in (4-Fluoro-3-methoxyphenyl)hydrazine is intricately modulated by the electronic properties of the fluorine and methoxy substituents. These groups, positioned para and meta to the hydrazine (B178648) moiety respectively, exert opposing and complementary effects that dictate the regioselectivity and rate of substitution reactions.

The fluorine atom at the para-position is a strongly electronegative element, leading to a powerful electron-withdrawing inductive effect (-I). researchgate.net This effect decreases the electron density of the aromatic ring, generally deactivating it towards electrophilic aromatic substitution compared to benzene (B151609). researchgate.net However, fluorine also possesses lone pairs of electrons that can be donated into the π-system through a resonance effect (+R), which is weaker than its inductive pull but still directs incoming electrophiles to the ortho and para positions. The interplay between these effects is complex; for instance, reactions at the para position of fluorobenzene (B45895) can be faster than those on benzene itself, an observation attributed to a combination of inductive stabilization and resonance effects. researchgate.net

Conversely, the methoxy group at the meta-position is a strong resonance donor (+R) and a weak inductive withdrawer (-I). The dominant +R effect significantly increases the electron density of the aromatic ring, particularly at the positions ortho and para to it, making the ring more susceptible to electrophilic attack. In the context of this compound, the methoxy group strongly activates the ring.

Reaction Mechanism Elucidation for Hydrazone and Heterocycle Formation

This compound is a valuable precursor for the synthesis of hydrazones and a variety of heterocyclic compounds, primarily through condensation and cyclization reactions.

Hydrazone Formation: The formation of a hydrazone occurs via the reaction of this compound with an aldehyde or a ketone. wikipedia.org This reaction is a classic example of nucleophilic addition to a carbonyl group. The mechanism proceeds in several steps, typically under acid catalysis: numberanalytics.com

Nucleophilic Attack: The terminal nitrogen atom of the hydrazine, which is a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. numberanalytics.comchemtube3d.com This step forms a tetrahedral intermediate known as a carbinolamine.

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, creating a better leaving group (water). numberanalytics.com

Dehydration: The elimination of a water molecule from the protonated intermediate leads to the formation of a C=N double bond, yielding the final hydrazone product. numberanalytics.comlibretexts.org The dehydration step is often the rate-determining step of the reaction. numberanalytics.com

The resulting (4-fluoro-3-methoxyphenyl)hydrazones are stable compounds that serve as important intermediates in further synthetic transformations, such as the Wolff-Kishner reduction or the synthesis of heterocycles. wikipedia.orglibretexts.org

Heterocycle Formation: Substituted hydrazines are fundamental building blocks for a wide array of nitrogen-containing heterocycles. clockss.org

Pyrazoles: One of the most common applications is the synthesis of pyrazole (B372694) derivatives. This is typically achieved by reacting the hydrazine with a 1,3-dicarbonyl compound or its equivalent. clockss.org The reaction of this compound with a β-diketone or β-ketoester would proceed via initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the substituted pyrazole ring. The regiochemical outcome—determining which nitrogen of the hydrazine attacks which carbonyl group—can be influenced by steric and electronic factors of both reactants. clockss.org

Indoles (Fischer Indole (B1671886) Synthesis): While not explicitly detailed for this specific substrate in the provided results, the Fischer indole synthesis is a prominent reaction of arylhydrazines. This reaction involves treating the (4-fluoro-3-methoxyphenyl)hydrazone of an aldehyde or ketone with a Brønsted or Lewis acid catalyst. The mechanism is a complex cascade involving a nih.govnih.gov-sigmatropic rearrangement of the enehydrazine tautomer, followed by the loss of ammonia (B1221849) to form the indole ring. The substituents on the phenyl ring can significantly influence the ease of cyclization and the stability of the intermediates.

Other Heterocycles: this compound can also be used to synthesize other heterocyclic systems like pyrazolo[1,2-a]pyridazines and benzimidazoles through multi-component reactions with appropriate substrates. mdpi.com

Role of Specific Catalysts and Solvent Effects on Reaction Outcomes

The choice of catalyst and solvent is paramount in directing the outcome of reactions involving this compound, affecting reaction rates, yields, and selectivity.

Catalysis:

Acid/Base Catalysis: Hydrazone formation is almost universally catalyzed by the addition of a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack. numberanalytics.com In heterocycle synthesis, both acids and bases play crucial roles. For example, the synthesis of pyranopyrazoles can be catalyzed by triethanolamine, which facilitates both the initial Knoevenagel condensation and the subsequent Michael addition/cyclization steps. mdpi.com

Metal Catalysis: Transition metal catalysts are employed for more advanced transformations. Rhodium (Rh) and Iridium (Ir) catalysts can direct C-H activation and functionalization, allowing for the introduction of new substituents at positions ortho to the hydrazine directing group. nih.govacs.org Copper (Cu) and gold (Au) catalysts have been used in reactions involving fluorinated hydrazones, such as trifluoromethylation or photoredox reactions to form new C-C bonds. nih.gov Nanoparticle catalysts, such as ZnO nanoparticles, have also been shown to be effective in the synthesis of pyranopyrazoles. mdpi.com

Polar vs. Non-polar Solvents: In nucleophilic aromatic substitution reactions, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (Me2SO) are common. However, yields can vary significantly between them. For instance, studies on related benzaldehydes showed that fluorination yields were markedly higher in DMF than in Me2SO, where oxidation of the aldehyde precursor was a competing side reaction. researchgate.net

Green Solvents: There is a growing emphasis on using environmentally benign solvents. Water and polyethylene (B3416737) glycol (PEG) have been successfully used as media for the synthesis of nitrogen-containing heterocycles. mdpi.com For example, the synthesis of pyranopyrazoles using a cetyltrimethylammonium chloride (CTACl) catalyst proceeds in high yield in water at 90 °C. mdpi.com The use of water as a solvent can sometimes offer unique reactivity and selectivity compared to traditional organic solvents. nih.gov

The table below summarizes the effect of different catalysts and solvents on the synthesis of pyranopyrazoles, a class of heterocycles that can be synthesized from hydrazine derivatives.

Future Directions and Emerging Research Areas

Development of Green and Sustainable Synthetic Protocols for (4-Fluoro-3-methoxyphenyl)hydrazine and its Derivatives

The future of chemical manufacturing hinges on the adoption of green and sustainable practices. Research into the synthesis of this compound and its subsequent derivatives is increasingly guided by the 12 Principles of Green Chemistry. yale.eduacs.org Key areas of development include the replacement of stoichiometric reagents with more selective catalytic alternatives and the design of processes with higher atom economy, ensuring that a maximal amount of reactant atoms are incorporated into the final product. acs.org

Future protocols will likely focus on:

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat transfer, and improved control over reaction parameters. rsc.orgrsc.org Applying flow technology to the synthesis of hydrazine (B178648) derivatives can lead to higher yields, reduced impurity formation, and easier scale-up. rsc.orgrsc.org

Safer Solvents and Solid-Phase Synthesis: A major goal is to minimize or replace hazardous organic solvents like DMF and DCM. nih.gov Research into solid-phase synthesis, where the derivative is built upon a resin support, can simplify purification and reduce solvent consumption. nih.gov The development of protocols using "greener" solvents or even aqueous conditions represents a significant step forward in sustainability. rsc.org

Energy Efficiency: Efforts will be made to develop synthetic methods that operate at ambient temperature and pressure, reducing the environmental and economic impact associated with energy consumption. yale.edu Microwave-assisted synthesis is another avenue being explored to shorten reaction times and improve yields under solvent-free conditions. ajgreenchem.com

Exploration of Novel Reactivity Profiles and Cascade Reactions

While this compound is a known precursor, its full reactive potential is yet to be unlocked. Future research will delve into discovering new transformations and reaction sequences.

Fischer Indole (B1671886) Synthesis: This classic reaction remains a cornerstone for producing indole structures from phenylhydrazines. wikipedia.orgthermofisher.com A major research avenue is the systematic reaction of this compound with a diverse library of aldehydes and ketones. thermofisher.comjk-sci.com The specific electronic effects of the fluorine and methoxy (B1213986) substituents can influence regioselectivity and may even lead to "abnormal" cyclization products, providing access to previously inaccessible indole scaffolds. nih.gov

Cascade Reactions: Modern organic synthesis emphasizes efficiency through cascade reactions, where multiple chemical bonds are formed in a single operation without isolating intermediates. rsc.org Designing novel cascade sequences starting from this compound could enable the rapid assembly of complex, polycyclic molecules, such as fused-tetrahydrobenzodiazepin-3-ones, which are of interest in medicinal chemistry. rsc.orgnih.gov

Hydrazine as a Pharmacophore: The hydrazine moiety itself can exhibit bioactivity. Studies on related quinazolin-hydrazines have shown that the hydrazine group can act as a pharmacophore, decomposing under oxidative conditions to release nitric oxide (NO), a key biological signaling molecule. acs.org Exploring whether derivatives of this compound can be designed as targeted NO-donors is a promising area for future investigation. acs.org

Application of Machine Learning in Predicting Reaction Outcomes and Compound Properties

Machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes from structural data. ulster.ac.ukresearch.google For this compound, ML models can be trained to accelerate the discovery and optimization of its derivatives.

Key applications include:

Predicting Reaction Outcomes: ML algorithms can be trained on experimental data to predict the yield, selectivity, and potential byproducts of reactions involving this compound. This allows chemists to prioritize experiments that are most likely to succeed, saving time and resources.

Predicting Compound Properties: Before a new derivative is even synthesized, its properties can be predicted using ML. ulster.ac.uk Deep learning models can generate molecular fingerprints from a chemical structure and use them to forecast a wide range of characteristics. ulster.ac.uk This in-silico screening is crucial for prioritizing compounds for synthesis in drug discovery programs. ulster.ac.uk Explainable ML approaches can further provide insights into why a model makes a specific prediction, helping to rationalize structure-activity relationships. nih.gov

Table 1: Molecular Properties Predictable by Machine Learning Models This table is generated based on documented applications of machine learning in chemical and pharmaceutical research and represents properties that could be predicted for derivatives of this compound.

| Property Category | Specific Property | Relevance |

|---|---|---|

| Physicochemical | Solubility (LogS) | Crucial for drug formulation and bioavailability. |

| Physicochemical | Lipophilicity (LogP/LogD) | Affects membrane permeability and metabolic stability. ulster.ac.uk |

| Pharmacokinetic (ADMET) | Absorption | Predicts how well a compound is absorbed into the bloodstream. |

| Pharmacokinetic (ADMET) | Metabolism | Identifies potential metabolic liabilities. |

| Pharmacokinetic (ADMET) | Toxicity | Flags potentially toxic structural motifs early in development. nih.gov |

| Biological | Enzyme Inhibition (IC50/Ki) | Predicts the potency of a compound against a specific biological target. |

| Biological | Target Binding | Classifies whether a compound is likely to bind to a protein target. ulster.ac.uk |